molecular formula C6H15O4P B3052275 2-Diethoxyphosphorylethanol CAS No. 39997-40-5

2-Diethoxyphosphorylethanol

Cat. No.: B3052275
CAS No.: 39997-40-5
M. Wt: 182.15 g/mol
InChI Key: KXXHZVHYFQSELL-UHFFFAOYSA-N
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Description

2-Diethoxyphosphorylethanol is an organic compound with the molecular formula C6H15O4P It is characterized by the presence of a phosphoryl group attached to an ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Diethoxyphosphorylethanol can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with ethylene oxide under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high yield and purity of the compound. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Diethoxyphosphorylethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism by which 2-Diethoxyphosphorylethanol exerts its effects involves its interaction with specific molecular targets. The phosphoryl group can participate in various biochemical reactions, including phosphorylation and dephosphorylation processes. These interactions are crucial in regulating enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Diethyl phosphite: Similar in structure but lacks the ethanol backbone.

    Ethylene glycol: Contains a similar hydroxyl group but lacks the phosphoryl group.

    Phosphorylethanolamine: Contains both phosphoryl and ethanol groups but differs in the arrangement of atoms.

Uniqueness

2-Diethoxyphosphorylethanol is unique due to its combination of a phosphoryl group and an ethanol backbone, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in organic synthesis and biochemical research .

Properties

IUPAC Name

2-diethoxyphosphorylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O4P/c1-3-9-11(8,6-5-7)10-4-2/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXHZVHYFQSELL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCO)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60310016
Record name diethyl 2-hydroxyethylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60310016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39997-40-5
Record name NSC221271
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221271
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl 2-hydroxyethylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60310016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name diethyl (2-hydroxyethyl)phosphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods I

Procedure details

100 g of 2-acetoxyethane phosphonic acid diethyl ester are blended with 200 ml of methanol containing 1 wt.% of HCl and heated to 65°-70°C for 4 hours. A mixture of methyl acetate/methanol is removed continuously from the reaction mixture by distillation. Upon submitting the mixture of methyl acetate/methanol to gas chromatography no ethyl acetate at all and only traces of ethanol are found. The crude 2-hydroxyethanephosphonic acid diethyl ester is distilled under reduced pressure. 68 g of 2-hydroxyethane-phosphonic acid diethyl ester (b.p. 106°-109°C/0.1 torr) are obtained, corresponding to a yield of 83.5% of the theoretical.
Quantity
100 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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methyl acetate methanol
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reactant
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200 mL
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solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

100 g of 2-acetoxyethane phosphonic acid diethyl ester are heated to 80°C jointly with 200 ml of ethanol. To this solution are added dropwise within 5 hours 20 ml of ethanol containing 1 wt.% of H2SO4 while simultaneously removing by continuous distillation a mixture of ethylacetate and ethanol. The residue is submitted to distillation under reduced pressure. 64 g of 2-hydroxyethane-phosphonic acid diethyl ester are obtained, corresponding to a yield of 80% of the theoretical.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

100 g of 2-acetoxyethane phosphonic acid diethyl ester are blended with 200 ml of isobutyl alcohol containing 2 g of HCl and heated to 120°-150°C for 5 hours. A mixture of isobutyl acetate and isobutanol is removed continuously by distillation in the course of the reaction. By gas chromatography of the mixture of isobutyl acetate/isobutanol, no ethyl acetate and only traces of ethanol were found. 51 g of 2-hydroxyethane-phosphonic acid diethyl ester are obtained after distillation under reduced pressure, corresponding to a yield of 62% of the theoretical.
Quantity
100 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Diethoxyphosphorylethanol
Reactant of Route 2
2-Diethoxyphosphorylethanol
Reactant of Route 3
2-Diethoxyphosphorylethanol
Reactant of Route 4
2-Diethoxyphosphorylethanol
Reactant of Route 5
Reactant of Route 5
2-Diethoxyphosphorylethanol
Reactant of Route 6
Reactant of Route 6
2-Diethoxyphosphorylethanol

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